molecular formula C5H6O B3333514 2-Methyl-13C-furan CAS No. 105855-03-6

2-Methyl-13C-furan

Cat. No.: B3333514
CAS No.: 105855-03-6
M. Wt: 83.09 g/mol
InChI Key: VQKFNUFAXTZWDK-OUBTZVSYSA-N
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Description

2-Methyl-13C-furan is a labeled isotopic compound of 2-Methylfuran, where the carbon-13 isotope is incorporated at the methyl group. This compound is primarily used in scientific research to study reaction mechanisms and metabolic pathways due to its unique isotopic labeling. The molecular formula of this compound is 13CC4H6O, and it has a molecular weight of 83.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-13C-furan typically involves the incorporation of the carbon-13 isotope into the methyl group of furan. One common method is the reaction of 2-Methylfuran with a carbon-13 labeled reagent under specific conditions. For example, the reaction can be carried out using 13C-labeled methyl iodide in the presence of a base .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high isotopic purity and yield. The use of stabilizers such as BHT (butylated hydroxytoluene) is common to prevent degradation during storage .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-13C-furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-13C-furan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-13C-furan involves its incorporation into chemical reactions where the carbon-13 isotope acts as a tracer. This allows researchers to track the movement and transformation of the compound through various pathways. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or reaction mechanism analysis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its isotopic labeling, which provides distinct advantages in research applications. The carbon-13 isotope allows for precise tracking and analysis in studies, making it a valuable tool in scientific research .

Properties

IUPAC Name

2-(113C)methylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-5-3-2-4-6-5/h2-4H,1H3/i1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKFNUFAXTZWDK-OUBTZVSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480175
Record name 2-Methyl-13C-furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105855-03-6
Record name 2-Methyl-13C-furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 105855-03-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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